Ergosterol - 57-87-4

Ergosterol

Catalog Number: EVT-267629
CAS Number: 57-87-4
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ergosterol, a sterol found in the cell membranes of fungi and some protozoa, is a crucial component for their growth and viability. [, , , ] Similar to cholesterol in animal cells, ergosterol provides structural integrity and fluidity to the fungal membrane. [, , , ] Its absence or depletion can lead to cell death, making it a specific target for antifungal agents. [, ] Ergosterol is also a precursor to vitamin D2, synthesized through exposure to ultraviolet (UV) light. [, ] Due to its presence in fungi but not in plants or animals, ergosterol serves as a specific biomarker for fungal contamination in various settings, including food, agriculture, and environmental monitoring. [, , , , , , ]

Future Directions
  • Developing Novel Antifungal Therapies: Exploring new targets within the ergosterol biosynthesis pathway and developing alternative strategies to overcome drug resistance in pathogenic fungi. [, ]

  • Utilizing Ergosterol Biosensors: Developing sensitive and specific ergosterol biosensors for real-time monitoring of fungal contamination in food, agriculture, and environmental settings. []

  • Exploring Ergosterol's Potential in Plant Disease Management: Investigating the use of ergosterol or its derivatives as elicitors of plant defense responses for sustainable crop protection strategies. []

  • Elucidating Ergosterol's Role in Non-Membrane Functions: Further investigating its involvement in signal transduction, stress response, and other cellular processes to gain a comprehensive understanding of its biological functions. []

Cholesterol

    7-Dehydrocholesterol

    • Relevance: Similar to ergosterol, 7-dehydrocholesterol can be converted into a vitamin D precursor. While ergosterol is a precursor to vitamin D2, 7-dehydrocholesterol is a precursor to vitamin D3 [].

    Lanosterol

    • Relevance: Lanosterol is a precursor to both cholesterol and ergosterol. In the ergosterol biosynthesis pathway, lanosterol undergoes a series of enzymatic transformations, including demethylation by lanosterol 14α-demethylase (Erg11), a key target of azole antifungal drugs [, ].

    Eburicol

    • Relevance: Eburicol is a 4,4,14-trimethylsterol and an intermediate in the ergosterol biosynthetic pathway. Its accumulation, along with other sterol precursors, indicates the inhibition of ergosterol biosynthesis by antifungal drugs like itraconazole [].

    Obtusifolione

    • Relevance: Similar to eburicol, the accumulation of obtusifolione in fungi treated with itraconazole indicates a disruption in the ergosterol biosynthetic pathway. The inhibition of NADPH-dependent 3-ketosteroid reductase, likely by itraconazole, prevents the conversion of obtusifolione to downstream intermediates required for ergosterol synthesis [].

    4α-Methylfecosterol

    • Relevance: 4α-Methylfecosterol is downstream of the enzymatic steps inhibited by itraconazole in ergosterol biosynthesis. The absence of 4α-methylfecosterol, along with the accumulation of eburicol and obtusifolione, in itraconazole-treated fungi highlights the drug's potent inhibition of ergosterol synthesis at multiple steps [].

    Ergosterol Peroxide

    • Relevance: Ergosterol peroxide is structurally similar to ergosterol, with the addition of a peroxide bridge between C-5 and C-6. This compound has shown promising anti-cancer activity, particularly against triple-negative and inflammatory breast cancer cells []. It induces cell cycle arrest, apoptosis, and inhibits cancer cell migration and invasion [].

    5,6-Dehydroergosterol

    • Relevance: 5,6-Dehydroergosterol is structurally very similar to ergosterol, differing only in an additional double bond between C-5 and C-6. Similar to ergosterol peroxide, it has demonstrated anti-cancer properties in vitro [].

    Stigmasterol

    • Relevance: While less potent than ergosterol, stigmasterol can elicit an alkalinization response in tomato cells, suggesting it might be recognized by plant cells as a fungal sterol signal, albeit with lower sensitivity than ergosterol [].

    Ergosta-7,22-dien-3β-ol (5,6-dihydroergosterol)

    • Relevance: This compound is converted to ergosterol in Saccharomyces cerevisiae through a cis-elimination reaction, demonstrating a specific step in the ergosterol biosynthesis pathway [].

    Ergosta-7,22-diene-3β,5α-diol

    • Relevance: Studies with Saccharomyces cerevisiae suggest that ergosta-7,22-diene-3β,5α-diol is not a direct precursor to ergosterol, as its conversion to ergosterol was observed only under aerobic conditions, challenging the hydroxylation-dehydration mechanism previously proposed [].

    Ergostatetraenol

    • Relevance: Ergostatetraenol is converted to ergosterol by the enzyme C24(28)-sterol reductase. Disruption of the gene encoding this enzyme (Erg-2) in Neurospora crassa led to altered hyphal growth, highlighting the importance of the final step in ergosterol biosynthesis for fungal development [].
    Source and Classification

    Ergosterol is predominantly sourced from fungi, particularly yeast species such as Saccharomyces cerevisiae and pathogenic fungi like Candida albicans and Cryptococcus neoformans . It belongs to the class of sterols, which are organic compounds characterized by a four-ring structure. Ergosterol is specifically classified as a C28 sterol due to its molecular formula C28H44OC_{28}H_{44}O .

    Synthesis Analysis

    The biosynthesis of ergosterol occurs through the mevalonate pathway, which can be divided into three main modules:

    1. Mevalonate Biosynthesis:
      • Begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (ERG10) .
      • This is followed by the conversion of acetoacetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) via hydroxymethylglutaryl-CoA synthase (ERG13).
      • HMG-CoA is then reduced to mevalonate by HMG-CoA reductases (HMG1 and HMG2), which is a critical regulatory step requiring NADPH.
    2. Farnesyl Pyrophosphate Biosynthesis:
      • Mevalonate undergoes phosphorylation and decarboxylation to yield farnesyl pyrophosphate (farnesyl-PP), a key intermediate .
    3. Ergosterol Biosynthesis:
      • Farnesyl-PP is converted into squalene through a series of enzymatic reactions, including squalene synthase.
      • Squalene cyclizes to form lanosterol, which undergoes multiple demethylation and reduction steps to finally produce ergosterol.
      • This module consists of 15 enzymatic steps, predominantly occurring in the endoplasmic reticulum .

    The entire process is energy-intensive, requiring at least 24 molecules of ATP and 16 molecules of NADPH for the synthesis of one ergosterol molecule .

    Molecular Structure Analysis

    Ergosterol has a complex molecular structure characterized by its four fused rings (steroid core) and an aliphatic side chain. The specific arrangement of double bonds and hydroxyl groups contributes to its biological activity. The structural formula can be represented as:

    C28H44O\text{C}_{28}\text{H}_{44}\text{O}

    Key features include:

    • A double bond between carbons 5 and 6.
    • A hydroxyl group at carbon 3.
    • An alkyl side chain at carbon 24 .
    Chemical Reactions Analysis

    Ergosterol participates in several chemical reactions, primarily involving its conversion into other sterols or derivatives. Key reactions include:

    • Hydrogenation: Ergosterol can be hydrogenated to produce saturated sterols.
    • Oxidation: Under certain conditions, ergosterol can be oxidized to form various metabolites that may have different biological activities.
    • Chemical Inhibition: Compounds targeting the ergosterol biosynthesis pathway can inhibit fungal growth by disrupting membrane integrity. For example, azole antifungals inhibit lanosterol 14α-demethylase (ERG11), leading to accumulation of toxic intermediates .
    Mechanism of Action

    The mechanism of action of ergosterol primarily involves its role in maintaining cell membrane structure and function in fungi. Ergosterol stabilizes the membrane fluidity, allowing proper functioning of membrane proteins and transport systems.

    In antifungal therapy, ergosterol serves as a target; drugs like amphotericin B bind to ergosterol, forming pores in the fungal cell membrane, leading to cell lysis. This mechanism highlights ergosterol's critical role in fungal viability .

    Physical and Chemical Properties Analysis

    Ergosterol exhibits several notable physical and chemical properties:

    • Molecular Weight: Approximately 430.65 g/mol.
    • Melting Point: Around 150 °C.
    • Solubility: Ergosterol is insoluble in water but soluble in organic solvents like ethanol and chloroform.
    • Spectroscopic Properties: It shows characteristic absorption peaks in UV-visible spectroscopy due to its conjugated double bond system.

    These properties are essential for its function as a membrane component and influence its interactions with drugs .

    Applications

    Ergosterol has diverse applications across various fields:

    • Pharmaceuticals: As a precursor for steroid synthesis, ergosterol is significant in drug development.
    • Antifungal Treatments: Targeting ergosterol biosynthesis is a primary strategy for developing antifungal agents.
    • Nutritional Supplements: Ergosterol can be converted into vitamin D2 upon exposure to ultraviolet light, making it relevant in dietary supplements .
    • Biotechnology: Its biosynthetic pathway is exploited for metabolic engineering in yeast for large-scale production of sterols.
    Biosynthesis Pathways and Enzymatic Regulation

    Mevalonate Pathway in Ergosterol Production

    The mevalonate pathway forms the essential upstream module for ergosterol biosynthesis, generating fundamental isoprenoid precursors. In fungi, this pathway occurs across multiple subcellular compartments (mitochondria, vacuoles) and requires substantial energy investment: 24 ATP molecules and 16 NADPH molecules are consumed to produce a single ergosterol molecule [1]. The pathway initiates with acetyl-CoA condensation catalyzed by acetoacetyl-CoA thiolase (ERG10) to form acetoacetyl-CoA. Hydroxymethylglutaryl-CoA synthase (ERG13) then adds a third acetyl-CoA molecule, yielding 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting step involves HMG-CoA reduction to mevalonate by HMG-CoA reductases (HMG1/HMG2), which serve as major metabolic checkpoints [1] [6].

    Feedback regulation occurs at multiple levels: 1) Transcriptional control of HMG1/HMG2 in response to sterol depletion 2) Post-translational degradation of HMGR via the ubiquitin-proteasome system 3) Competitive inhibition by sterol intermediates. Downstream, mevalonate undergoes phosphorylation and decarboxylation through sequential actions of ERG12, ERG8, ERG19, and IDI1 to form isopentenyl diphosphate (IPP). Farnesyl diphosphate synthase (ERG20) catalyzes the condensation of IPP isomers into the 15-carbon farnesyl diphosphate (FPP), the immediate precursor for squalene synthesis [1] [10].

    Table 1: Key Enzymes in the Mevalonate-to-FPP Pathway

    EnzymeGeneEC NumberFunctionLocalization
    Acetoacetyl-CoA thiolaseERG10EC:2.3.1.9Acetoacetyl-CoA synthesisVacuole
    HMG-CoA synthaseERG13EC:2.3.3.10HMG-CoA synthesisMitochondria
    HMG-CoA reductaseHMG1/HMG2EC:1.1.1.34Mevalonate productionMitochondria
    Mevalonate kinaseERG12EC:2.7.1.36Mevalonate phosphorylationVacuole
    Phosphomevalonate kinaseERG8EC:2.7.4.25-Phosphomevalonate productionVacuole
    Diphosphomevalonate decarboxylaseERG19EC:4.1.1.33IPP synthesisVacuole
    Polyprenyl synthetaseERG20EC:2.5.1.10FPP synthesisVacuole

    Role of Cytochrome P450 Enzymes in Sterol Demethylation

    Cytochrome P450 monooxygenases (P450s) catalyze oxidative transformations in ergosterol biosynthesis, with lanosterol 14α-demethylase (Erg11p/Cyp51) serving as the central target of azole antifungals. This heme-containing enzyme removes the C-14 methyl group from lanosterol via a three-step oxidative process, consuming three molecules of oxygen and NADPH while generating formic acid [4] [6]. The reaction proceeds through sequential hydroxylation of the methyl group, forming hydroxymethyl and aldehyde intermediates before ester cleavage. Fungal genomes encode diverse Cyp51 isoforms with varying substrate specificities; Candida species typically possess a single CYP51 gene, while Aspergillus fumigatus encodes two paralogs (Cyp51A/Cyp51B) with distinct regulatory mechanisms [4] [6].

    Erg11p/Cyp51 activity is governed by complex transcriptional networks:

    • In Aspergillus fumigatus, Cyp51A expression is regulated by SrbA (sterol regulatory element-binding protein), AtrR (azole resistance transcription factor), and the CBC complex, which coordinate responses to hypoxia and azole exposure [6].
    • Candida species employ Upc2 transcription factors that bind sterol response elements (SREs) in promoter regions of ERG genes during sterol depletion [7].
    • Novel regulatory mechanisms include CprA-dependent modulation of Cyp51A stability and heme-mediated post-translational regulation of enzyme turnover [6].

    Azole resistance frequently arises from mutations causing target site alterations (e.g., Cyp51A-L98H/T289A/Y121F in A. fumigatus), promoter insertions increasing expression, or activation of alternative sterol pathways. When azoles inhibit Erg11p, lanosterol is diverted into an alternative pathway where ERG3 (C-5 sterol desaturase) converts it to toxic dienol sterols. However, ERG3 mutations block dienol formation, allowing accumulation of 14α-methylfecosterol that supports membrane function despite ergosterol depletion, conferring clinical resistance [7] [6].

    Table 2: Transcriptional Regulators of Cyp51/ERG11 Across Fungal Species

    Transcription FactorFungal SpeciesTarget GeneRegulatory Mechanism
    SrbAAspergillus fumigatusCyp51ABinds sterol response element (SRE) under low-oxygen
    Upc2Candida albicansERG11Ergosterol depletion induces binding to SRE
    Adr1Candida glabrataERG11Gain-of-function mutations cause overexpression
    Rpn4Saccharomyces cerevisiaeERG11Proteasome-linked regulation under stress
    AtrRAspergillus fumigatusCyp51ABasic leucine zipper (bZIP) domain binds promoter
    HapXAspergillus fumigatusCyp51AIron-responsive repression under low iron

    Squalene Epoxidase (ERG1) as a Rate-Limiting Step

    Squalene epoxidase (ERG1) catalyzes the first oxygenation step committed solely to sterol biosynthesis, converting squalene to 2,3-oxidosqualene. This FAD-dependent monooxygenase serves as a critical flux control point due to its position at the pathway branch point leading to sterols versus other isoprenoids [2] [5]. ERG1 is transcriptionally regulated by sterol levels through a unique promoter element containing direct repeats (AGCTCG) that respond to ergosterol depletion. Inhibition of downstream enzymes (e.g., by ketoconazole) or ERG1 itself (e.g., by terbinafine) increases ERG1 expression up to sevenfold via this element [2].

    Genetic manipulation of ERG1 profoundly impacts sterol metabolism:

    • Point mutations (e.g., K118R, G121D) reduce enzyme activity, causing squalene accumulation exceeding 1,000 μg/10⁹ cells without severe growth defects [5].
    • Complete inhibition by terbinafine triggers squalene sequestration in lipid droplets, but accumulation plateaus at ~700 μg/10⁹ cells due to feedback inhibition [5].
    • Anaerobic conditions or heme deficiency suppresses ERG1 activity but yields low squalene accumulation unless coupled with ergosterol depletion [5].

    ERG1’s essential nature and susceptibility to inhibition make it a prime antifungal target. Terbinafine, a specific allylamine inhibitor, binds ERG1’s FAD domain, causing squalene accumulation and sterol depletion. Resistance mutations (e.g., F402L) localize near the enzyme’s active site, reducing terbinafine affinity while preserving catalytic function [2] [5]. The enzyme’s activity is further modulated by iron bioavailability and heme status, linking ergosterol biosynthesis to cellular iron homeostasis [5].

    Table 3: Functional Impact of ERG1 Mutations in S. cerevisiae

    MutationSqualene Accumulation (μg/10⁹ cells)Terbinafine SensitivityEnzyme ActivityGrowth Defect
    Wild-type<50Normal100%None
    K118R850Hypersensitive25%Mild
    G121D1,100Hypersensitive15%Moderate
    F402L200Resistant90%None
    ΔERG1LethalN/A0%Lethal

    Lanosterol Cyclization and Downstream Modifications

    Lanosterol synthase (ERG7) catalyzes the complex cyclization of 2,3-oxidosqualene into lanosterol, the first sterol-specific intermediate. This membrane-associated enzyme folds oxidosqualene into a chair-boat-chair conformation before initiating cyclization through epoxide protonation [3] [9]. The reaction proceeds via a series of discrete carbocationic intermediates: initial protonation generates a C-2 tertiary carbocation, followed by cyclization into monocyclic (1) and bicyclic carbocations (2). Subsequent ring expansion transforms the 6-6-5 tricyclic intermediate (3) into a 6-6-6-5 tetracyclic protosteryl cation (5) with a 17β side chain [9]. Wagner-Meerwein rearrangements then yield the C-8 carbocation (6), which undergoes deprotonation at C-9 to produce lanosterol [3] [9].

    Key structural features govern catalysis:

    • The DCTAE motif contains an essential aspartate residue (Asp456 in S. cerevisiae) that protonates the epoxide oxygen [9]. Mutating this residue abolishes activity.
    • Methyl groups at C-10 and C-15 force the B-ring into a boat conformation essential for proper cyclization; their removal leads to aberrant products [9].
    • Residue Ile481 (Arabidopsis thaliana numbering) controls deprotonation specificity: I481V mutation shifts product profile to 55% cycloartenol, 24% lanosterol, and 21% parkeol [9].

    Post-lanosterol modifications involve >20 enzymes, including:

    • ERG11: Lanosterol 14α-demethylase (P450-dependent)
    • ERG24: Sterol C-14 reductase
    • ERG25/26/27: C-4 demethylation complex
    • ERG6: C-24 sterol methyltransferase (unique to fungi)
    • ERG2/3/5: Introduction of characteristic Δ⁵,⁷,²² bondsERG6-mediated C-24 methylation represents a key divergence from cholesterol biosynthesis, introducing ergosterol’s distinctive 28-carbon structure. Downstream enzymes exhibit substrate flexibility, allowing metabolic flux through alternative routes when primary pathways are blocked [1] [7].

    Evolutionary Divergence from Cholesterol Biosynthesis

    Ergosterol biosynthesis diverges from cholesterol pathways at multiple enzymatic steps, reflecting adaptations to distinct eukaryotic lineages. The most significant differences occur in:

    • Sterol Alkylation: Fungi utilize ERG6 (sterol 24-C-methyltransferase) to add a methyl group at C-24, producing fecosterol. This enzyme is absent in mammals, which lack alkylated sterols [1] [7].
    • Desaturation Patterns: Ergosterol contains Δ⁵,⁷,²² bonds introduced by ERG2 (C-8 isomerase), ERG3 (C-5 desaturase), and ERG5 (C-22 desaturase). Mammalian counterparts synthesize cholesterol with only a Δ⁵ bond [1].
    • Intermediate Utilization: Fungi exclusively produce ergosterol as their major sterol, while mammals convert lanosterol directly to cholesterol without intermediate alkylation or extensive desaturation [9].
    • Alternative Pathways: Filamentous fungi employ an eburicol branch where C-24 methylation precedes C-14 demethylation, differing from the yeast zymosterol branch [7] [10].

    These biochemical differences enable selective antifungal targeting. For example:

    • Azoles specifically inhibit fungal CYP51 with 10³-fold greater affinity than human homologs
    • ERG6 deletion severely compromises fungal viability but has no mammalian counterpart
    • Amphotericin B preferentially binds ergosterol’s conjugated diene system (Δ⁵,⁷) over cholesterol

    Comparative genomics reveals conservation of core ergosterol genes across Ascomycota and Basidiomycota, but with genus-specific variations:

    • Candida species exhibit duplications in ERG11 and ERG3
    • Aspergillus species possess both Cyp51A and Cyp51B paralogs
    • Ceratocystidaceae show genus-specific differences in ergosterol content (42–68 μg/g dry weight) and tebuconazole sensitivity [10].

    Table 4: Evolutionary Divergence Points in Sterol Biosynthesis

    Biosynthetic FeatureFungi (Ergosterol)Mammals (Cholesterol)Therapeutic Significance
    C-24 AlkylationERG6 adds methyl groupAbsentTarget specificity for inhibitors
    Δ⁷ Bond formationERG3 introduces Δ⁵,⁷AbsentAmphotericin B binding site
    Δ²² Bond formationERG5 introduces Δ²²AbsentUnique to fungal sterols
    Demethylation sequenceC-14→C-4 in yeastsC-14→C-4Azole target step
    Precursor cyclizationLanosterol onlyLanosterol onlyShared initial cyclase
    Pathway regulationUpc2/SrbA transcription factorsSREBP-SCAP complexDivergent regulatory mechanisms

    Properties

    CAS Number

    57-87-4

    Product Name

    Ergosterol

    IUPAC Name

    (3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

    Molecular Formula

    C28H44O

    Molecular Weight

    396.6 g/mol

    InChI

    InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1

    InChI Key

    DNVPQKQSNYMLRS-APGDWVJJSA-N

    SMILES

    CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

    Solubility

    Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform
    One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform.
    16 mg/mL

    Synonyms

    D2, Pro-Vitamin
    Ergosterol
    Lumisterol
    Pro Vitamin D2
    Pro-Vitamin D2
    Provitamin D 2

    Canonical SMILES

    CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

    Isomeric SMILES

    C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C

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